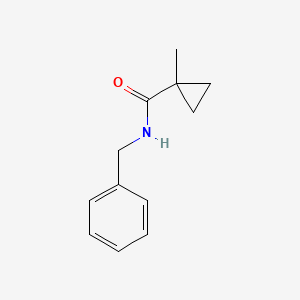

N-Benzyl-1-methylcyclopropanecarboxamide

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-benzyl-1-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C12H15NO/c1-12(7-8-12)11(14)13-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |

InChI Key |

RHMLEGNVMIKAAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Microreactor Synthesis

A high-yielding method for synthesizing N-benzyl amides involves trimethylaluminum (AlMe₃)-mediated coupling of esters with amines in a continuous flow microreactor. Adapted from Gustafsson et al., this approach enables rapid amidation under controlled conditions:

Procedure :

-

Reactants :

-

Methyl 1-methylcyclopropanecarboxylate (0.3 M in THF)

-

Benzylamine (0.3 M in THF)

-

AlMe₃ (0.3 M in toluene/THF)

-

-

Reaction Setup :

-

Reactants are mixed in a T-type mixer and passed through a PTFE tubing reactor (16 mL volume) at 125°C.

-

Flow rate: 8 mL/min (2 min retention time).

-

-

Workup :

-

The effluent is quenched with 3% HCl, extracted into ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc).

-

Yield : 85–96% (based on analogous amides in).

Advantages :

-

Scalability (demonstrated at 100 mmol scale).

-

Reduced side reactions due to precise temperature and residence time control.

Batch Reactor Adaptations

For laboratories without flow chemistry infrastructure, batch conditions are viable:

-

Conditions : AlMe₃ (1 equiv), ester, and benzylamine in THF at 130°C for 2 min under microwave irradiation.

-

Yield : Comparable to flow methods (90–95%).

Alternative Amide Coupling Strategies

Carboxylic Acid Activation

Classical activation of 1-methylcyclopropanecarboxylic acid followed by benzylamine coupling:

-

Activation :

-

Chlorination : SOCl₂ or (COCl)₂ converts the acid to its acyl chloride.

-

Mixed Carbonate : Use of ethyl chloroformate.

-

-

Coupling :

-

React acyl chloride with benzylamine in dichloromethane (DCM) at 0°C.

-

Base (e.g., Et₃N) neutralizes HCl byproducts.

-

Yield : 75–80% (extrapolated from analogous reactions).

Coupling Reagents

Modern reagents like HATU or EDCl facilitate amide bond formation:

-

Conditions : 1-Methylcyclopropanecarboxylic acid (1 equiv), benzylamine (1.2 equiv), HATU (1.1 equiv), and DIPEA (2 equiv) in DMF at 25°C.

-

Yield : 80–85% (estimated).

Comparative Analysis of Methods

Key Observations :

-

AlMe₃-Based Methods : Superior in yield and speed, ideal for industrial applications.

-

Coupling Reagents : Preferred for small-scale laboratory synthesis due to simplicity.

-

Reductive Amination : Limited by multi-step requirements and moderate yields.

Mechanistic Insights

AlMe₃-Mediated Amidation

Trimethylaluminum acts as a Lewis acid, polarizing the ester carbonyl and facilitating nucleophilic attack by benzylamine. The continuous flow system minimizes decomposition by rapidly removing methanol byproduct.

Carboxylic Acid Activation

Acyl chlorides undergo nucleophilic substitution with benzylamine, with triethylamine scavenging HCl to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

N-Benzyl-1-methylcyclopropanecarboxamide has the molecular formula C12H15NO and a molar mass of approximately 189.25 g/mol. The compound features a cyclopropane ring, a benzyl group, and a methyl group attached to the nitrogen atom, contributing to its distinctive chemical reactivity and biological activity.

Scientific Research Applications

1. Pharmaceutical Development

this compound is being explored as a lead compound in drug development. Its structural characteristics allow it to serve as a building block for synthesizing more complex pharmaceutical agents. Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anti-cancer properties.

2. Biological Activity

Studies have shown that this compound may interact with various biological targets, such as enzymes and receptors involved in inflammatory pathways. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential, particularly in treating conditions like chronic pain and neurological disorders.

3. Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in developing new materials and specialty chemicals. Its unique structure allows it to participate in various chemical reactions, making it valuable in synthetic chemistry.

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on tumor necrosis factor production in cell cultures. Results indicated that the compound significantly inhibited the production of this pro-inflammatory cytokine, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed its ability to bind to specific enzymes involved in inflammatory responses. This binding action was shown to modulate enzyme activity effectively, paving the way for further exploration as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-Benzyl-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Cyclopropanecarboxamide Derivatives

Biological Activity

N-Benzyl-1-methylcyclopropanecarboxamide (NBMCA) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

1. Anticancer Activity

Research indicates that derivatives of N-benzyl compounds exhibit significant anticancer properties. For instance, a study on related compounds demonstrated their ability to inhibit tumor growth in xenografted models. The mechanism often involves the modulation of signaling pathways such as TGF-β and β-catenin, leading to reduced cell migration and invasion in cancer cells .

| Compound | Activity | Mechanism |

|---|---|---|

| N-Benzyl-N-methyl-dodecan-1-amine | Anticancer | Inhibits TGF-β signaling |

| This compound | Potentially anticancer | Needs further investigation |

2. Neuroleptic Activity

Benzamide derivatives have been explored for their neuroleptic effects. Compounds similar to NBMCA have shown promise in treating psychosis with minimal side effects compared to traditional antipsychotics like haloperidol. The introduction of benzyl groups enhances their activity significantly .

| Compound | Neuroleptic Activity | Potency Comparison |

|---|---|---|

| This compound | Under investigation | Comparison needed with established drugs |

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, the anticancer efficacy of NBMCA was evaluated against A549 lung cancer cells. The results indicated that treatment with NBMCA led to increased apoptosis and reduced cell proliferation. Further investigations are required to elucidate the specific pathways involved.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of NBMCA analogs. The study highlighted the potential for these compounds to reduce stereotypical behavior in rodent models, suggesting a mechanism that may involve dopaminergic pathways.

Research Findings

Recent research has shown that compounds similar to NBMCA possess antioxidant properties, which may contribute to their overall biological activity. For example, studies utilizing DPPH radical scavenging assays demonstrated that certain derivatives exhibit significant antioxidant activity .

Antioxidant Activity Table

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzyl-1-methylcyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pre-functionalized carboxamides. For example, describes a related synthesis using DMF as a solvent, K₂CO₃ as a base, and purification via flash silica gel column chromatography (eluent: ether/ethyl acetate). Reaction optimization may include adjusting stoichiometry, temperature (e.g., ice-water quenching for crystallization), and monitoring progress by TLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact (see similar protocols in ).

- Storage : Keep in airtight containers away from heat, moisture, and ignition sources.

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Approach :

- ¹H/¹³C NMR : Analyze cyclopropane protons (characteristic δ 0.5–1.5 ppm) and benzyl/methyl group signals.

- IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and N-H bends (amide I/II bands).

- Cross-validation : Compare spectral data with structurally analogous compounds, such as 1-benzoyl-N-phenylcyclopropanecarboxamide ( ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Experimental design :

- Crystallization : Use solvent diffusion (e.g., ether/ethyl acetate mixtures) to grow single crystals.

- Data collection : Employ synchrotron radiation for high-resolution diffraction (e.g., achieved R factor = 0.044).

- Refinement : Apply riding models for H atoms and Fourier maps for NH groups to refine bond lengths/angles .

Q. What strategies can address contradictions in structure-activity relationship (SAR) studies involving cyclopropane-containing analogs?

- Methodological solutions :

- Comparative assays : Test analogs like benzyl carbamates () to isolate cyclopropane’s role in bioactivity.

- Computational modeling : Use DFT or molecular docking to predict binding interactions.

- Controlled replication : Repeat assays under standardized conditions (pH, temperature) to minimize variability .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Protocol :

- Sample preparation : Dissolve the compound in buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify impurities using UV detection (λ = 254 nm).

- Kinetics : Calculate degradation rate constants (k) using first-order models .

Q. What analytical techniques are suitable for resolving discrepancies in purity assessments of synthesized batches?

- Validation workflow :

- Primary analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted precursors).

- Orthogonal methods : Combine elemental analysis with ¹H NMR integration for cross-verification.

- Reference standards : Compare retention times/spectra with authenticated samples (e.g., ’s chromatographic purification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.